

Application Note: 4-Di-2-ASP Staining in Live versus Fixed Cells

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Compound of Interest

Compound Name: 4-Di-2-ASP

Cat. No.: B148791

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Diethylaminostyryl)-N-methylpyridinium iodide, commonly known as **4-Di-2-ASP**, is a photostable and cell-permeant cationic styryl dye.^{[1][2]} Its robust fluorescence and low cytotoxicity make it a valuable tool for imaging living cells and tissues.^{[1][2]} Primarily, **4-Di-2-ASP** is utilized as a vital marker for mitochondria and for staining presynaptic nerve terminals, independent of neuronal activity.^{[1][3][4]} The dye's mechanism relies on its accumulation in organelles with a negative membrane potential, such as mitochondria, making it a sensitive indicator of mitochondrial health and function in living systems. While its application in live-cell imaging is well-established, its use in fixed cells is less common and requires careful consideration of potential artifacts introduced by fixation procedures.

Principle of Staining

4-Di-2-ASP is a positively charged (cationic) molecule. In healthy, live cells, mitochondria maintain a significant negative electrochemical potential across their inner membrane ($\Delta\Psi_m$). This strong negative charge actively drives the accumulation of the positively charged **4-Di-2-ASP** molecules within the mitochondrial matrix. Once concentrated inside the mitochondria, the dye's fluorescence intensity increases significantly, allowing for clear visualization. This potential-dependent accumulation means that the staining intensity in live cells can be directly correlated with mitochondrial activity and cell health.

Quantitative Data Summary

The following table summarizes the key properties of the **4-Di-2-ASP** dye.

Property	Value / Description	Reference(s)
Chemical Name	4-(4-Diethylaminostyryl)-N-methylpyridinium iodide	[4]
CAS Number	105802-46-8	[1]
Molecular Weight	394.29 g/mol	[2]
Excitation Maximum	~488 nm	[1]
Emission Maximum	~607 nm	[1]
Cell Permeability	Membrane Permeant	[5]
Primary Application	Staining mitochondria and living nerve terminals.	[1][2][4]
Toxicity	Generally considered nontoxic to cells at working concentrations.	[1][2]
Photostability	Described as a photostable dye, suitable for time-lapse imaging.	[1][2]
Storage	Store at +4°C under desiccating conditions, protected from light. Stock solutions should be stored at -20°C.	[2][3]

Comparison: Live vs. Fixed Cell Staining

Staining with **4-Di-2-ASP** is fundamentally different between live and fixed cells. Live-cell imaging provides dynamic functional information, whereas fixed-cell staining provides a static structural snapshot. The choice of method must align with the experimental goal.

Feature	Live Cell Staining	Fixed Cell Staining (Experimental)
Cell State	Physiologically active, intact cells.	Cells are killed and preserved with cross-linking (e.g., PFA) or organic solvent fixatives.
Primary Purpose	To monitor dynamic processes, such as changes in mitochondrial membrane potential, cell viability, and neuronal activity.	To visualize the static distribution of the dye for structural analysis or colocalization with other markers via immunofluorescence.
Signal Interpretation	Fluorescence intensity correlates with mitochondrial membrane potential and cell health.	Fluorescence indicates the dye's location at the moment of fixation. The signal may not reflect the physiological state, as fixation can alter membrane potentials and dye distribution.
Artifact Potential	Low, but phototoxicity can occur with prolonged high-intensity illumination.[6]	High. Fixation, especially with organic solvents, can disrupt membranes, causing dye leakage or redistribution.[7] Cross-linking fixatives may alter membrane permeability and potential.[7]
Protocol Complexity	Simple: add dye, incubate, and image. No-wash protocols are often possible.[5]	More complex: involves fixation, permeabilization (optional), staining, and multiple wash steps.[8]
Compatibility	Compatible with other live-cell dyes (e.g., nuclear stains like Hoechst 33342) and fluorescent protein reporters. [9]	Compatible with immunocytochemistry (ICC) and other fixed-cell stains (e.g., DAPI).[8][10]

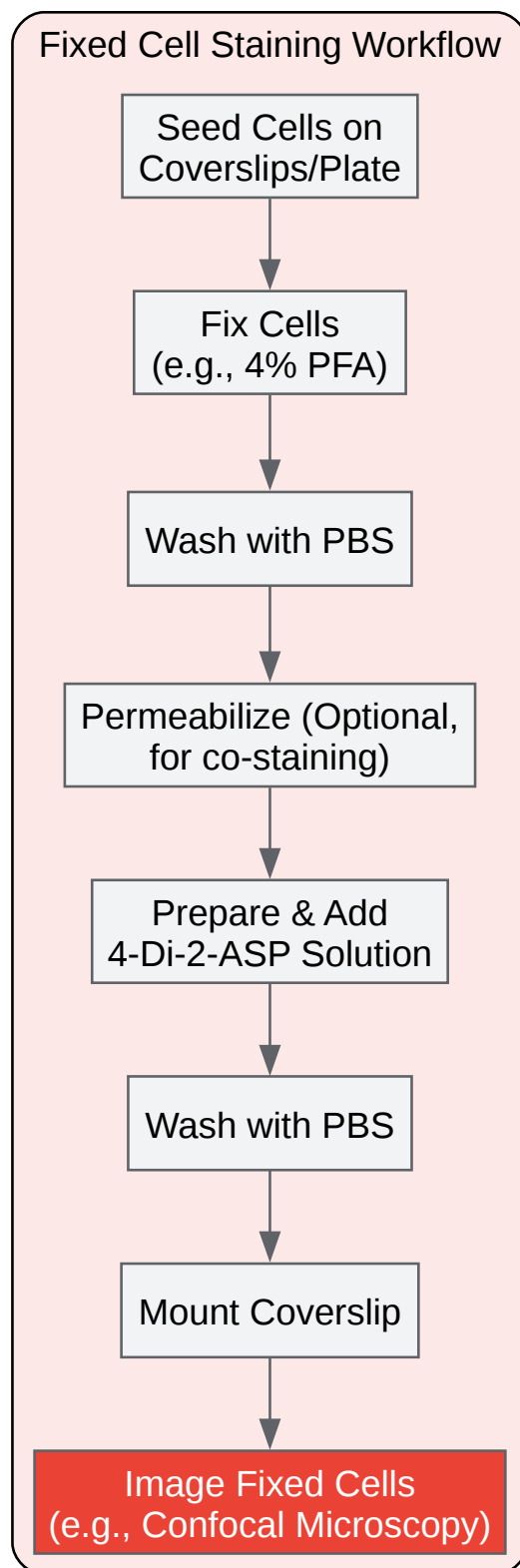
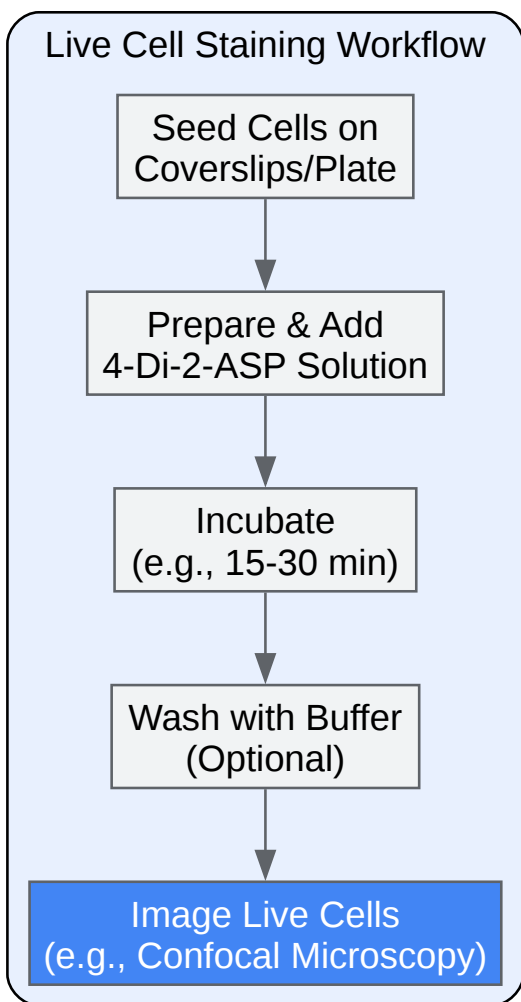
Recommended Use

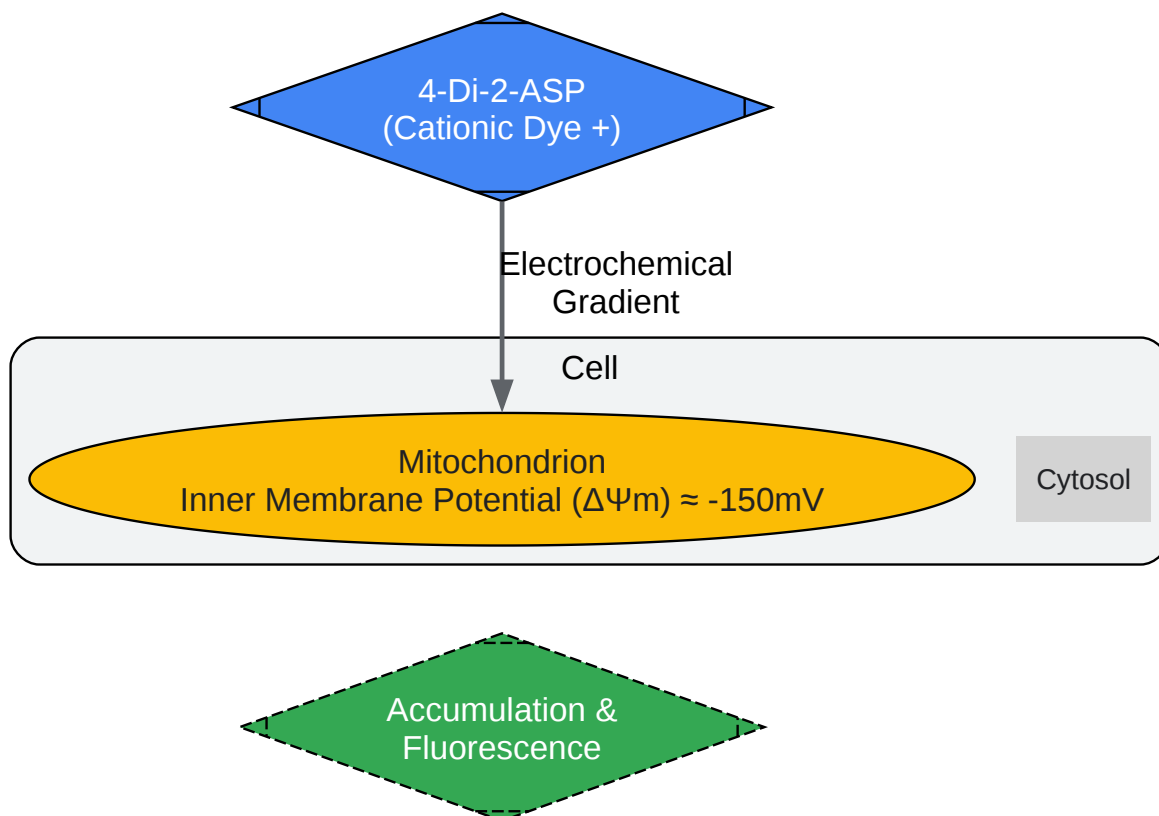
Highly Recommended. The primary and validated application for 4-Di-2-ASP.

Use with Caution. Not a standard application. Results must be interpreted carefully, and validation against other mitochondrial markers is advised.

Experimental Workflows and Protocols

Visualization of Staining Workflows





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